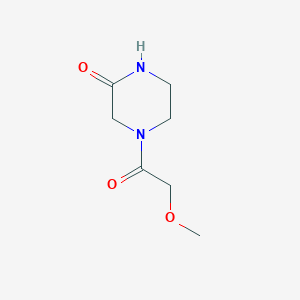

4-(2-Methoxyacetyl)piperazin-2-one

描述

Structure

2D Structure

属性

IUPAC Name |

4-(2-methoxyacetyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3/c1-12-5-7(11)9-3-2-8-6(10)4-9/h2-5H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSJUIYLUYKKDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCNC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Chemoinformatic Studies of 4 2 Methoxyacetyl Piperazin 2 One

Molecular Docking and Dynamics Simulations to Predict Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method allows for the characterization of the binding mode and affinity, which is often quantified as a docking score. Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules in the complex over time. MD provides insights into the stability of the ligand-receptor interactions and the conformational changes that may occur upon binding. researchgate.netacs.org

For piperazine-containing scaffolds, these methods are crucial for understanding their interactions with various biological targets. For instance, studies on piperazine (B1678402) derivatives have used docking to elucidate binding modes with enzymes like urease and monoamine oxidase (MAO), as well as various receptors. nih.govnih.gov

A study on piperazine-linked naphthalimide-arylsulfonyl derivatives used molecular docking to investigate their affinity for Carbonic Anhydrase IX (CAIX), a protein implicated in cancer. nih.gov This was followed by 100-nanosecond MD simulations to confirm the stability of the ligand-protein complexes. nih.gov The simulations showed that the complexes reached equilibration within the first 10 nanoseconds and remained stable throughout the simulation, validating the docking predictions. nih.gov Similarly, computational evaluations of substituted 1-(2-methoxyphenyl)piperazines targeting the dopamine (B1211576) D2 receptor involved both docking analysis and MD simulations to establish the mode of interaction, proposing a stable salt bridge with the key residue Asp114. nih.gov

Table 1: Example Molecular Docking and Dynamics Simulation Findings for Piperazine Derivatives This table presents illustrative data from studies on related piperazine compounds to demonstrate the application and typical results of these computational methods.

| Piperazine Derivative Class | Target Protein (PDB ID) | Key Finding/Interaction | Computational Method | Reference |

|---|---|---|---|---|

| Piperazine-chalcone hybrids | VEGFR-2 (4ASD) | Compounds formed hydrogen bonds with key residues Cys919 and Asp1046, mimicking the binding of the reference drug Sorafenib. | Molecular Docking | tandfonline.com |

| 1-(2-Methoxyphenyl)piperazines | Dopamine D2 Receptor | The most stable docking pose involved a salt bridge between the piperidine (B6355638) moiety and the Asp114 residue of the receptor. | Docking & MD Simulation | nih.gov |

| Piperazine-linked naphthalimides | Carbonic Anhydrase IX (5FL4) | MD simulations confirmed the stability of the ligand-receptor complexes over 100 ns. | Docking & MD Simulation | nih.gov |

| Piperazine-1-carboxamidine derivatives | Urease | Docking studies revealed key interactions within the enzyme's active site, explaining the potent inhibitory activity observed. | Molecular Docking | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. longdom.orgijnrd.org By identifying key molecular descriptors (physicochemical, electronic, steric, or topological properties) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding lead optimization. longdom.org

For piperazine derivatives, QSAR studies have been successfully applied to model various biological activities, including antidepressant effects. nih.gov In one such study on aryl alkanol piperazine derivatives, 2D-QSAR models were developed that showed a strong correlation (r² > 0.924) between specific molecular descriptors and the inhibition of serotonin (B10506) (5-HT) and noradrenaline (NA) reuptake. nih.gov The models indicated that descriptors related to atom-type counts, dipole moment, and molecular shape were critical for activity. nih.gov

Another study developed a 3D-QSAR model for 2-((pyridin-3-yloxy)methyl)piperazine derivatives as anti-inflammatory agents. nih.gov The Comparative Molecular Field Analysis (CoMFA) revealed that electrostatic contributions (66.14%) were more significant than steric contributions (13.84%) for the observed activity, providing a roadmap for future modifications. nih.gov

Table 2: Example of 2D-QSAR Model Descriptors for Antidepressant Activity of Piperazine Derivatives This table is based on findings for aryl alkanol piperazines and illustrates the types of descriptors used in QSAR models for this chemical class. nih.gov

| Target Activity | Key Molecular Descriptors Identified | Model Statistics (r²) | Reference |

|---|---|---|---|

| 5-HT Reuptake Inhibition | Atype_C_6, Dipole-mag, S_sssCH, Jurs-PNSA-3 | 0.924 | nih.gov |

| NA Reuptake Inhibition | HOMO, PMI-mag, S_sssN, Shadow-XZ | 0.931 | nih.gov |

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, ionizable groups) required for a molecule to interact with a specific biological target. Once developed, a pharmacophore model can be used as a 3D query to screen large compound databases to find novel molecules that match the required features. nih.gov

This approach has been widely used for ligands containing the piperazine scaffold. A review of long-chain arylpiperazines targeting the 5-HT7 receptor highlights the development of pharmacophore models to understand ligand-receptor interactions. nih.gov These models typically include a basic nitrogen atom, an aromatic ring, and a hydrophobic region, all arranged in a specific spatial orientation. nih.govnih.gov Research on piperazine-based ligands for the serotonin transporter has also led to proposed pharmacophore models that define the key structural requirements for binding. researchgate.net The design of novel piperazine ligands can be guided by systematic variations of these pharmacophoric elements to enhance potency and selectivity. researchgate.net

In Silico Prediction of Biological Activities and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiles

Before committing to costly synthesis and biological testing, computational methods can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. nih.gov These in silico predictions are vital for early-stage drug discovery, helping to eliminate compounds with poor pharmacokinetic profiles or potential toxicity issues. nih.gov

For various classes of piperazine derivatives, ADMET prediction is a standard step in the design process. nih.gov Studies often use platforms like ADMETlab 2.0 or MetaCore/MetaDrug to evaluate properties such as aqueous solubility, blood-brain barrier (BBB) penetration, human intestinal absorption (HIA), cytochrome P450 (CYP) inhibition, and potential toxicities like hepatotoxicity or carcinogenicity. nih.govacs.org For example, a study on new thiazolylhydrazine-piperazine derivatives as MAO inhibitors performed in silico ADMET predictions for all synthesized compounds to ensure they possessed drug-like properties. nih.gov Similarly, an analysis of 1-piperazine indole (B1671886) hybrids used multiple software tools to predict their physicochemical, pharmacokinetic, and safety profiles, concluding that most of the designed compounds successfully passed these computational evaluations. nih.gov

Table 3: Example of In Silico Predicted ADMET Properties for a Class of Bioactive Piperazine Derivatives This table presents a representative set of predicted ADMET properties for thiazolylhydrazine-piperazine derivatives to illustrate the scope of in silico profiling. nih.gov

| ADMET Property | Predicted Outcome for Derivative Series | Significance in Drug Design |

|---|---|---|

| Blood-Brain Barrier (BBB) Permeation | Predicted to be BBB+ (able to cross) | Important for CNS-acting drugs |

| Human Intestinal Absorption (HIA) | Predicted to be HIA+ (well-absorbed) | Indicates good potential for oral bioavailability |

| CYP2D6 Inhibition | Predicted to be non-inhibitors | Low risk of drug-drug interactions via this major metabolic enzyme |

| Ames Mutagenicity | Predicted to be non-mutagenic | Indicates a lower risk of carcinogenicity |

| Hepatotoxicity | Predicted to be non-hepatotoxic | Indicates a lower risk of liver damage |

Virtual Screening and Library Design

Virtual screening (VS) is a computational strategy used to search large databases or libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This process can be either structure-based, relying on docking to a known receptor structure, or ligand-based, using the properties of known active molecules (like a pharmacophore model) to find similar compounds. researchgate.net This approach allows for the efficient exploration of vast chemical space, including virtual libraries containing billions of readily synthesizable compounds. nih.gov

The design of chemical libraries is a key aspect of this process. Diversity-oriented synthesis (DOS) is a strategy used to create collections of structurally diverse molecules, often based on a common scaffold, to broadly explore chemical space. acs.org The piperazine ring is a "privileged scaffold" frequently used in library design due to its presence in numerous approved drugs and its synthetic tractability.

Virtual screening has been successfully used to identify novel piperazine-containing compounds. For example, a screening campaign of an in-house collection of piperidine/piperazine-based compounds led to the discovery of a potent agonist for the sigma 1 receptor. nih.gov In another approach, a "superscaffold" library built around a versatile chemical core was virtually screened, demonstrating that even a single scaffold can generate enough chemical diversity to yield hits for important targets like G protein-coupled receptors (GPCRs). nih.gov Such libraries, which can contain millions of enumerated compounds, are designed to be synthetically enabled, ensuring that promising virtual hits can be rapidly produced for experimental validation. sygnaturediscovery.com

Applications and Future Directions

Potential as a Lead Compound for Drug Discovery

The piperazine (B1678402) ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic applications. nih.govnih.gov This is due to its favorable physicochemical properties, including good water solubility and the ability to be readily modified to optimize pharmacokinetic and pharmacodynamic profiles. nih.govresearchgate.net The piperazine moiety is a key component in drugs targeting the central nervous system, as well as in anticancer, antimicrobial, and antiviral agents. researchgate.netresearchgate.net

The piperazin-2-one (B30754) structure, a variation of the piperazine scaffold, has also been identified as a valuable pharmacophore. For instance, hybrids of acetophenone (B1666503) and piperazin-2-one have been designed as selective anti-cancer agents. The introduction of the methoxyacetyl group could further enhance the therapeutic potential. The methoxy (B1213986) group is prevalent in many natural product-derived drugs and is known to favorably influence ligand-target binding, physicochemical properties, and metabolic stability.

Given this background, 4-(2-Methoxyacetyl)piperazin-2-one could serve as a promising lead compound for the discovery of new drugs. Its structure provides multiple points for diversification, allowing for the synthesis of a library of analogs to be screened against various biological targets. The inherent properties of the piperazine and methoxyacetyl groups suggest potential for developing agents with activity in areas such as neuropharmacology, oncology, and infectious diseases.

Development of Prodrugs and Targeted Delivery Systems

Prodrug strategies are often employed to overcome challenges such as poor solubility, instability, or non-specific toxicity of a parent drug. The piperazine nucleus can be strategically modified to create prodrugs with improved properties. google.com For example, piperazinylalkyl ester prodrugs have been synthesized to enhance the percutaneous delivery of non-steroidal anti-inflammatory drugs. nih.gov

The structure of this compound offers several handles for prodrug design. The secondary amine within the piperazinone ring or the carbonyl group of the lactam could be functionalized with promoieties that are cleaved in vivo to release the active parent compound. Such modifications could be designed to improve oral bioavailability or to target specific tissues or cells.

Furthermore, piperazine-based structures have been incorporated into targeted delivery systems. For instance, piperazine-based compounds have been conjugated to humanized ferritin for the targeted delivery of siRNA to cancer cells. acs.org This approach leverages receptor-mediated uptake to enhance the delivery of therapeutic payloads to specific cell types. The functional groups present in this compound could be utilized for conjugation to targeting ligands, such as antibodies or peptides, to create targeted drug delivery systems with enhanced efficacy and reduced off-target effects.

Exploration in Materials Science (e.g., Polymers)

The application of piperazine derivatives extends beyond pharmaceuticals into the realm of materials science. Piperazine-containing polymers have been developed for various applications, including as antimicrobial materials. rsc.orgnih.gov The incorporation of the piperazine moiety into a polymer backbone can impart unique properties, such as improved thermal stability and specific binding capabilities.

The presence of reactive functional groups in this compound, such as the secondary amine and the potential for ring-opening polymerization of the lactam, suggests its potential as a monomer for the synthesis of novel polymers. These polymers could possess interesting characteristics due to the combination of the rigid piperazinone ring and the flexible methoxyacetyl side chain.

For example, piperazine has been used to create biocompatible polymers with significant antimicrobial activity. rsc.org Polymers derived from this compound could potentially exhibit similar properties, with the methoxyacetyl group influencing the polymer's solubility and interactions with biological systems. Research into the synthesis of piperazine-containing polyamides has also been conducted, indicating the versatility of this scaffold in polymer chemistry. asu.edu

Challenges and Opportunities in Researching this compound and its Derivatives

Despite the potential, significant research is required to fully elucidate the properties and applications of this compound. A primary challenge is the limited availability of direct research on this specific compound. While the broader class of piperazines is well-studied, specific data on the synthesis, reactivity, and biological activity of this particular derivative are scarce.

The synthesis of substituted piperazines can be challenging, often requiring multi-step procedures and the use of protecting groups to achieve the desired substitution pattern. nih.gov Developing efficient and selective synthetic routes to this compound and its derivatives will be a crucial first step. The direct functionalization of the carbon atoms of the piperazine ring is a known synthetic hurdle, although recent advances in C-H functionalization are providing new opportunities. beilstein-journals.orgnih.govmdpi.com

However, these challenges also present opportunities. The development of novel synthetic methodologies for this class of compounds would be a significant contribution to organic chemistry. Furthermore, the lack of data on its biological profile means that there is a vast and unexplored chemical space for drug discovery. A systematic investigation of its structure-activity relationships could lead to the identification of potent and selective modulators of various biological targets.

Future Research Trajectories and Interdisciplinary Approaches

The future of research on this compound will likely involve a multidisciplinary approach, combining synthetic chemistry, computational modeling, pharmacology, and materials science.

Key future research trajectories should include:

Development of Efficient Synthetic Routes: Establishing scalable and versatile synthetic methods for this compound and its derivatives is paramount.

Comprehensive Biological Screening: A broad screening campaign of this compound and its analogs against a diverse range of biological targets will be essential to uncover its therapeutic potential.

Computational Studies: In silico modeling can be used to predict the binding of these compounds to various protein targets, guiding the design of more potent and selective derivatives.

Polymer Synthesis and Characterization: Exploration of its use as a monomer to create novel polymers with unique properties for applications in materials science and biomedicine.

Prodrug and Delivery System Development: Designing and evaluating prodrugs and targeted delivery systems based on this scaffold to enhance its therapeutic index.

By pursuing these research avenues, the scientific community can unlock the full potential of this compound and its derivatives, potentially leading to the development of new drugs and advanced materials.

常见问题

Basic: What are the recommended synthetic routes for 4-(2-Methoxyacetyl)piperazin-2-one, and how can reaction conditions be optimized to maximize yield?

Answer:

The synthesis of this compound derivatives typically involves coupling reactions between activated carbonyl groups (e.g., acyl chlorides) and piperazin-2-one scaffolds. For example:

- Stepwise acylation : React piperazin-2-one with methoxyacetyl chloride under basic conditions (e.g., triethylamine or DBU) in anhydrous THF or dichloromethane. Reaction optimization may include temperature control (0–25°C) and stoichiometric adjustments to minimize side products .

- Protection strategies : Use tert-butoxycarbonyl (Boc) or benzyl groups to protect reactive amines, followed by deprotection post-acylation. This prevents over-substitution and improves regioselectivity .

- Yield optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (e.g., silica gel with 5% methanol/dichloromethane) to isolate high-purity products .

Basic: How should researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

Answer:

- Spectroscopy :

- Chromatography :

- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and bond angles (e.g., C=O bond length ~1.23 Å) .

Advanced: What strategies are effective in analyzing the molecular interactions of this compound with biological targets like MDM2?

Answer:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (K, k/k) by immobilizing MDM2 on sensor chips and flowing the compound at varying concentrations .

- X-ray crystallography : Co-crystallize the compound with MDM2 (e.g., PDB: 5ZXF) to identify critical interactions, such as hydrogen bonding with His96 or hydrophobic contacts with Phe55 .

- Competitive assays : Use fluorescence polarization with FITC-labeled p53 peptides to quantify displacement efficacy (IC) .

Advanced: How can computational modeling guide the optimization of this compound derivatives for enhanced binding affinity?

Answer:

- Molecular docking : Use software like AutoDock Vina to predict binding poses in MDM2’s hydrophobic cleft. Focus on substituent effects (e.g., methoxyacetyl vs. chloro groups) .

- QM/MM simulations : Calculate binding energies (ΔG) and assess puckering dynamics of the piperazin-2-one ring using Cremer-Pople coordinates (e.g., amplitude q and phase φ) .

- SAR analysis : Corrogate substituent modifications (e.g., fluorobenzoyl analogs) with activity data to identify pharmacophoric features .

Advanced: What are the challenges in resolving contradictory activity data for this compound analogs across different assay systems?

Answer:

- Assay variability : Differences in cell lines (e.g., HCT116 vs. HepG2) or readouts (luminescence vs. fluorescence) may skew IC values. Validate assays with reference inhibitors (e.g., Nutlin-3) .

- Solubility effects : Poor solubility in aqueous buffers (e.g., >100 μM in DMSO) can reduce apparent potency. Use co-solvents (e.g., cyclodextrins) or measure free drug concentrations .

- Metabolic stability : Hepatic metabolism (e.g., UGT2B4-mediated glucuronidation) may differ between in vitro and in vivo systems. Perform microsomal stability assays .

Basic: What are the stability considerations for this compound under various storage conditions?

Answer:

- Solid state : Store at –20°C in desiccated, amber vials to prevent hydrolysis of the methoxyacetyl group. Monitor purity via HPLC every 6 months .

- Solution phase : Prepare DMSO stock solutions (<10 mM) and avoid freeze-thaw cycles. Degradation products (e.g., piperazin-2-one) can be quantified using LC-MS .

Advanced: How do structural modifications at the methoxyacetyl group influence the pharmacokinetic properties of this compound?

Answer:

- Metabolism : Replace methoxy with trifluoromethoxy to reduce CYP3A4-mediated oxidation. For example, evogliptin analogs show improved half-lives due to tert-butoxymethyl substitution .

- Permeability : Introduce polar groups (e.g., hydroxyl) to enhance aqueous solubility but monitor efflux via P-gp using Caco-2 assays .

- Protein binding : Fluorine substitutions (e.g., 2-fluorobenzoyl) increase plasma protein binding, reducing free drug availability. Measure unbound fractions using equilibrium dialysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。